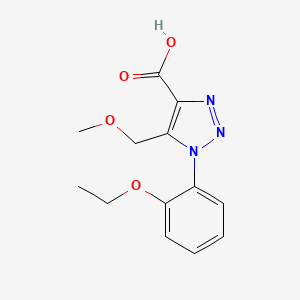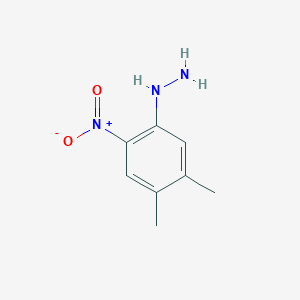
5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Descripción general
Descripción
5,6,7,8-Tetrahydroisoquinoline is a heterocyclic compound . It is also referred to as Bz-tetrahydroisoquinoline . This compound has an empirical formula of C9H11N and a molecular weight of 133.19 .
Synthesis Analysis
The reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol results in trans-decahydroquinolines . It has been used in the total synthesis of (±)-desoxycodeine-D . There are also multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroisoquinoline consists of a tetrahydroisoquinoline core . The compound has a mono-isotopic mass of 133.089142 Da .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it undergoes reduction with sodium in ethanol to give trans-decahydroquinolines . It has also been used in the synthesis of 7,8-dihydroisoquinolin-5(6H)-one .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a refractive index of 1.545 (lit.) . The boiling point is 106-108 °C/13 mmHg (lit.) and the density is 1.03 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Desoxycodeine-D
This compound has been used in the total synthesis of (±)-desoxycodeine-D, which is an opioid analgesic related to codeine .
Synthesis of Dihydroisoquinolinone
It is also utilized in the synthesis of 7,8-dihydroisoquinolin-5(6H)-one .
Anticancer and Antioxidant Agent
New derivatives of 5,6,7,8-tetrahydroisoquinolines have been synthesized with an expectation to act as anticancer and/or antioxidant agents .
Biological Activities Against Infective Pathogens and Neurodegenerative Disorders
Isoquinoline alkaloids, including tetrahydroisoquinolines, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mecanismo De Acción
While the specific mechanism of action for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol is not mentioned in the search results, it’s worth noting that 1,2,3,4-tetrahydroisoquinolines (THIQ), a related class of compounds, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Direcciones Futuras
The compound has garnered a lot of attention in the scientific community due to its diverse biological activities . It has been used in the synthesis of various alkaloids displaying multifarious biological activities . Therefore, it is expected that future research will continue to explore its potential applications in medicinal chemistry and drug discovery.
Propiedades
IUPAC Name |
1-hydroxy-5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h5H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBWBJZQFURZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=O)C=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716464 | |
| Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroisoquinoline-1,3-diol | |
CAS RN |
36556-02-2 | |
| Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B1423779.png)




![6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1423787.png)





